

physical and chemical properties of Enduracidin A

Author: BenchChem Technical Support Team. Date: December 2025



Enduracidin A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin A is a potent lipopeptide antibiotic belonging to the enramycin family, produced by the bacterium Streptomyces fungicidus.[1][2] It exhibits significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][4] Its unique mechanism of action, which differs from many clinically used antibiotics, makes it a subject of interest for the development of new antibacterial agents.[4] This document provides a detailed overview of the physical and chemical properties of Enduracidin A, its mechanism of action, and relevant experimental protocols.

Physical and Chemical Properties

The physical and chemical properties of **Enduracidin A** are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: General and Physicochemical Properties of Enduracidin A



Property	Value	Source(s)
Molecular Formula	C108H140Cl2N26O31	[5]
Molecular Weight	2369.3 g/mol	[5]
Appearance	White or Yellow Powder	[6]
Melting Point	238-245 °C (decomposed)	[7]
Solubility	Slightly soluble in methanol and water (0.1-1 mg/ml). Insoluble or slightly soluble in DMSO (< 1 mg/mL).	[8][9]
Storage Temperature	-20°C, protect from light	[7][9]

Table 2: Computed Physicochemical Properties of

Enduracidin

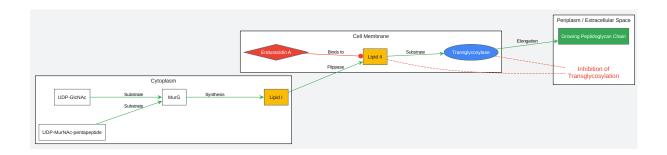
Property	Value	Source(s)
Hydrogen Bond Donor Count	34	[10]
Hydrogen Bond Acceptor Count	35	[10]
Rotatable Bond Count	37	[11]
Topological Polar Surface Area	913.54 Ų	[11]
XLogP	7.68	[11]

Mechanism of Action

Enduracidin A exerts its antibacterial effect by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[3] Specifically, it targets the transglycosylation step of peptidoglycan synthesis.[12][13] This is achieved by binding to Lipid II, the substrate for transglycosylase enzymes.[13][14] The binding of **Enduracidin A** to Lipid II sterically hinders the polymerization of glycan chains, thereby preventing the formation of a stable cell wall and



ultimately leading to bacterial cell death.[4][14] This mechanism is distinct from that of other cell wall synthesis inhibitors like β -lactams and vancomycin.[4]



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Caption: Mechanism of action of Enduracidin A.

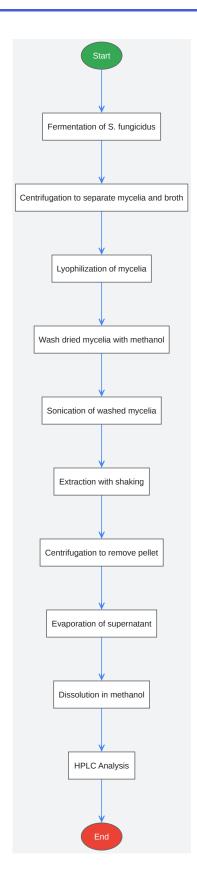
Experimental Protocols

This section details the methodologies for key experiments related to the study of **Enduracidin A**.

Isolation and Purification of Enduracidin A

The following protocol is based on methods described for the isolation of Enduracidin from Streptomyces fungicidus cultures.[4][15]





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Caption: Workflow for the isolation of **Enduracidin A**.



1. Fermentation:

- Inoculate a suitable seed medium with spores of Streptomyces fungicidus.
- Grow the seed culture at 28°C with shaking for approximately 48 hours.[4]
- Transfer the seed culture to a larger fermentation medium and continue incubation at 28°C with shaking for 8-21 days.[4][15]
- 2. Mycelia Collection and Lysis:
- Harvest the mycelia from the fermentation broth by centrifugation.
- Lyophilize the collected mycelia to dryness.[4]
- Wash the dried mycelia with methanol.[4]
- Resuspend the washed mycelia and subject them to sonication for 30 minutes to disrupt the cells.[4]
- 3. Extraction:
- Shake the sonicated mixture at 18°C for 3 hours to extract Enduracidin A.[4]
- Centrifuge the mixture to pellet the cell debris.[4]
- 4. Purification:
- Collect the supernatant and evaporate it to dryness under vacuum at 30°C.[4]
- Dissolve the resulting residue in methanol.[4]
- Further purify the extract using High-Performance Liquid Chromatography (HPLC) with a reverse-phase C18 column.[4] A linear gradient of acetonitrile/water with 0.1% trifluoroacetic acid is typically used for elution.[4]

Determination of Minimum Inhibitory Concentration (MIC)



The MIC of **Enduracidin A** against various bacterial strains can be determined using the broth microdilution method.[16]

- 1. Preparation of Bacterial Inoculum:
- Culture the test bacterium in a suitable broth medium (e.g., Brain Heart Infusion broth)
 overnight.[16]
- Dilute the overnight culture to achieve a standardized cell density.
- 2. Preparation of Enduracidin A Dilutions:
- Prepare a stock solution of **Enduracidin A** in an appropriate solvent.
- Perform serial twofold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.
- 3. Inoculation and Incubation:
- Inoculate each well of the microtiter plate with the prepared bacterial suspension.[16]
- Include positive (bacteria only) and negative (broth only) controls.
- Incubate the plate at the optimal growth temperature for the test bacterium for 18-24 hours. [16]
- 4. Determination of MIC:
- The MIC is defined as the lowest concentration of Enduracidin A that completely inhibits visible bacterial growth.

Structural Elucidation

The structure of **Enduracidin A** has been determined using a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:



- One-dimensional (¹H and ¹³C) and two-dimensional (COSY, TOCSY, HSQC, HMBC) NMR
 experiments are performed to determine the amino acid sequence and the overall threedimensional structure in solution.[17]
- 2. Mass Spectrometry (MS):
- High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.[18]
- Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence by analyzing the fragmentation pattern of the molecule.[15]

Antibacterial Spectrum

Enduracidin A is primarily active against Gram-positive bacteria.[3] It shows no significant activity against Gram-negative bacteria (with the exception of Neisseria gonorrhoeae), fungi, or yeast.[3] The reported MIC values for susceptible strains are generally low, indicating high potency. For example, MICs for Staphylococcus aureus can range from 0.013 μ g/ml to 0.413 μ g/ml, and for Clostridium perfringens from 0.05 μ g/ml to 1.6 μ g/ml.[2] A key advantage of **Enduracidin A** is its effectiveness against antibiotic-resistant strains.[3]

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References

- 1. Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enramycin Wikipedia [en.wikipedia.org]
- 3. BJOC Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis [beilstein-journals.org]
- 4. Enduracidin (Enramycin; Enramycin) | Antibiotic | 11115-82-5 | Invivochem [invivochem.com]

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- 5. Enduracidin A | C108H140Cl2N26O31 | CID 137699578 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. haihangchem.com [haihangchem.com]
- 7. Cas 11115-82-5, ENDURACIDIN HYDROCHLORIDE | lookchem [lookchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. glpbio.com [glpbio.com]
- 10. Enduracidin | C107H140Cl2N26O32 | CID 56842192 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Enduracidin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. The mechanism of action of ramoplanin and enduracidin PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The mechanism of action of ramoplanin and enduracidin Molecular BioSystems (RSC Publishing) DOI:10.1039/B515328J [pubs.rsc.org]
- 15. Engineered biosynthesis of enduracidin lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29 PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Structure elucidation and 3D solution conformation of the antibiotic enduracidin determined by NMR spectroscopy and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [physical and chemical properties of Enduracidin A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15560279#physical-and-chemical-properties-of-enduracidin-a]

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